molecular formula C15H13N3O3 B3162936 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone CAS No. 882747-49-1

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone

Cat. No.: B3162936
CAS No.: 882747-49-1
M. Wt: 283.28 g/mol
InChI Key: POCDIACJYCZLQE-UHFFFAOYSA-N
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Description

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone is an organic compound with a complex structure that includes a nitro group, a pyridine ring, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone typically involves multi-step organic reactions. One common method includes the nitration of 2-[2-(2-pyridinyl)ethyl]-1-isoindolinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-[2-(2-pyridinyl)ethyl]-1-isoindolinone with an amino group.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and isoindolinone core may also contribute to its binding affinity with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
  • 2,4-Dinitro-N-[2-(2-pyridinyl)ethyl]aniline
  • 2-[2-(2-pyridinyl)ethyl]-1H-isoindole-1,3(2H)-dione

Uniqueness

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone is unique due to its specific combination of functional groups and structural features. The presence of both a nitro group and a pyridine ring in the isoindolinone framework provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

The compound has a molecular formula of C14H14N2O2 and features a nitro group (-NO2) and a pyridine ring, which contribute to its reactivity and biological interactions. The isoindolinone core is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. The isoindolinone structure facilitates binding to enzymes or receptors, modulating their activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For example, it has been investigated for its effects on ovarian cancer cell lines, showing significant cytotoxicity with a GI50 value of 13.14 μM against SKOV-3 cells . This suggests that the compound may act as a potential drug candidate for cancer therapy.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Preliminary screenings suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development in treating infections.

Case Studies

  • Ovarian Cancer Research : A study focused on the synthesis and evaluation of quinolone derivatives found that modifications similar to those in this compound enhanced anticancer activity. The research indicated that structural variations could significantly influence the efficacy against cancer cell lines .
  • MicroRNA Interaction : Another study highlighted the role of microRNAs in cancer pathogenesis and suggested that compounds like this compound could modulate miRNA processing, offering a novel approach for pharmacological intervention in cancer treatment .

Research Findings Summary Table

Biological Activity Mechanism Key Findings Reference
AnticancerBioreduction & receptor bindingGI50 = 13.14 μM against SKOV-3 cells
AntimicrobialInhibition of bacterial growthEffective against multiple strains
MicroRNA modulationInteraction with cellular componentsPotential for therapeutic intervention in cancers

Properties

IUPAC Name

4-nitro-2-(2-pyridin-2-ylethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15-12-5-3-6-14(18(20)21)13(12)10-17(15)9-7-11-4-1-2-8-16-11/h1-6,8H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCDIACJYCZLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178965
Record name 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882747-49-1
Record name 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882747-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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